N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide
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Overview
Description
N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazole ring, an imidazole ring, and a fluorobenzamide moiety. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the imidazole ring and the fluorobenzamide moiety. Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and fluorinated benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .
Scientific Research Applications
N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Imidazole derivatives: These compounds contain the imidazole ring and are known for their diverse pharmacological activities, including antifungal and anti-inflammatory effects.
Uniqueness
N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. The presence of the trifluoromethyl group and the fluorobenzamide moiety enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13F4N3O2S |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-3H-imidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C15H13F4N3O2S/c1-13(2)7-22-11(24)14(15(17,18)19,21-12(22)25-13)20-10(23)8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3,(H,20,23) |
InChI Key |
RTMFEBDXGRPLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=O)C(N=C2S1)(C(F)(F)F)NC(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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